1-(3-nitrobenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide
Description
1-(3-Nitrobenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a nitrobenzyl substitution at position 1 and an m-tolyl carboxamide group at position 2. The nitro group at the benzyl position may enhance electron-withdrawing effects, influencing binding affinity or metabolic stability compared to halogenated analogs.
Properties
IUPAC Name |
N-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-4-2-6-17(10-14)21-20(25)16-8-9-19(24)22(13-16)12-15-5-3-7-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBPZZVSONKAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the condensation of 3-nitrobenzyl alcohol with m-tolylamine under specific conditions to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dihydropyridine ring can be oxidized to form a pyridine ring.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperature and pressure to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the dihydropyridine ring results in a pyridine derivative .
Scientific Research Applications
1-(3-nitrobenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridinone Derivatives with Aromatic Substitutions
The following table compares key structural and physicochemical properties of the target compound and its analogs:
*Calculated based on molecular formula C20H16N3O3.
Key Observations:
Halogenated Analogs: Compounds like 8b (bromophenyl) and ’s dichlorophenyl derivative exhibit higher molecular weights and melting points, suggesting improved crystallinity and stability .
Synthetic Efficiency: Yields for pyridinone derivatives vary widely (15–30% in ), likely due to steric hindrance from substituents like propyl or butyl groups. The target compound’s nitrobenzyl group may similarly reduce synthetic efficiency.
Bioactivity Trends: Pyridinones with bulky substituents (e.g., adamantyl in compound 67) show affinity for epigenetic targets like bromodomains , whereas simpler analogs (e.g., 1-methyl in ) are linked to NAD metabolism. The target compound’s m-tolyl group may balance steric bulk and lipophilicity for selective receptor interactions.
Research Findings and Pharmacological Implications
Agonist vs. Inhibitor Profiles
- FPR Agonists: Compounds like 8b–8d () demonstrate pyridinones as Formyl Peptide Receptor (FPR) agonists, with cyano and bromophenyl groups critical for activity. The target compound’s nitrobenzyl group could mimic these effects .
- Bromodomain Inhibitors: Compound 67 () highlights pyridinones’ versatility in targeting protein-protein interactions, suggesting the nitrobenzyl analog might be repurposed for epigenetic regulation .
Stability and Druglikeness
- Lipophilicity : The trifluoromethyl group in ’s compound increases logP compared to the target’s nitrobenzyl group, impacting membrane permeability .
Biological Activity
1-(3-nitrobenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with a nitrobenzyl group and a tolyl substituent. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. In vitro studies have shown that derivatives similar to this compound demonstrate effective inhibition against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.22 μg/mL for structurally related compounds, indicating potent antimicrobial activity .
- Biofilm Inhibition : The compound has been noted for its ability to reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
Anti-inflammatory Activity
Nitro compounds are also recognized for their anti-inflammatory effects. They modulate inflammatory responses by interacting with signaling pathways and reducing the production of pro-inflammatory cytokines.
- Mechanism of Action : Nitro derivatives can inhibit the NF-kB pathway, which is crucial in inflammation regulation. This action leads to decreased expression of inflammatory mediators .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
- Cell Line Studies : In vitro assays on cancer cell lines have demonstrated cytotoxic effects with IC50 values indicating significant growth inhibition. For example, related compounds have shown IC50 values ranging from 12.27 to 31.64 μM against different cancer types .
Case Study 1: Antimicrobial Effectiveness
A study evaluated the antimicrobial activity of various nitro derivatives against clinical isolates. The results highlighted that compounds similar to our target compound had significant bactericidal effects, with effective concentrations reported in the low microgram range .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, the administration of nitro derivatives resulted in a marked reduction in edema and inflammatory markers compared to controls. This suggests that the compound could be beneficial in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
